

# Best practices for long-term storage of MTX115325

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MTX115325 |           |
| Cat. No.:            | B12387795 | Get Quote |

# **Technical Support Center: MTX115325**

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of **MTX115325**, a potent and selective USP30 inhibitor. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

# **Long-Term Storage of MTX115325**

Proper storage of **MTX115325** is critical to maintain its stability and activity. Below are the recommended storage conditions for the compound in both solid and solvent forms.

**Recommended Storage Conditions:** 



| Form                       | Storage<br>Temperature | Duration                                     | Notes                                         |
|----------------------------|------------------------|----------------------------------------------|-----------------------------------------------|
| Powder                     | -20°C                  | 3 years                                      | Protect from light and moisture.              |
| In Solvent (e.g.,<br>DMSO) | -80°C                  | 6 months                                     | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C                      | 1 month                | For short-term storage of working solutions. |                                               |

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MTX115325?

A1: MTX115325 is a potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby suppressing mitophagy. By inhibiting USP30, MTX115325 increases the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, which in turn promotes the clearance of damaged mitochondria through mitophagy.[1] This neuroprotective activity has been demonstrated in models of Parkinson's disease.[1][3]

Q2: What is the recommended solvent for dissolving **MTX115325**?

A2: **MTX115325** is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of up to 250 mg/mL can be prepared in DMSO with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Q3: What are the recommended concentrations for in vitro assays?

A3: The effective concentration of **MTX115325** in vitro can vary depending on the cell type and assay. In HeLa and SH-SY5Y cells, concentrations ranging from 10 nM to 1  $\mu$ M have been shown to promote the ubiquitination of TOM20 and induce mitophagy.[1] The IC50 for USP30 inhibition in biochemical assays is approximately 12 nM, while the EC50 for increasing TOM20 ubiquitination in cells is around 32 nM.[1][2]



Q4: What are the recommended dosages for in vivo animal studies?

A4: In mouse models of Parkinson's disease, **MTX115325** has been administered by oral gavage at doses of 15 mg/kg and 50 mg/kg, typically twice daily.[1][4] A single oral dose of 10 mg/kg has been shown to have excellent bioavailability and brain penetration.[1]

## **Troubleshooting Guides**

Issue 1: Inconsistent results in in vitro ubiquitination assays.

- Possible Cause 1: Compound degradation.
  - Solution: Ensure that MTX115325 stock solutions are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
- Possible Cause 2: Suboptimal cell conditions.
  - Solution: Ensure cells are healthy and not overgrown. For mitophagy induction, cells can be challenged with mitochondrial toxins like antimycin A and oligomycin A to enhance the effect of MTX115325.[2]
- Possible Cause 3: Inefficient lysis or immunoprecipitation.
  - Solution: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM) and proteasome inhibitors (e.g., MG132) to preserve the ubiquitinated state of proteins.
    Optimize antibody concentrations and incubation times for immunoprecipitation.

Issue 2: High variability in in vivo study outcomes.

- Possible Cause 1: Improper compound formulation or administration.
  - Solution: Ensure MTX115325 is fully solubilized before administration. For oral gavage, ensure consistent and accurate dosing technique to minimize stress and variability in absorption.
- Possible Cause 2: Insufficient drug exposure.



 Solution: Confirm the dosing regimen is sufficient to maintain plasma and brain concentrations above the EC50 for the duration of the experiment. Pharmacokinetic studies can help determine the optimal dosing frequency. A 50 mg/kg dosage has been shown to keep drug concentrations above the EC50 for TOM20 ubiquitination.[1]

# **Experimental Protocols**

1. In Vitro USP30 Inhibition Assay (Fluorescence Polarization)

This protocol describes a biochemical assay to measure the inhibition of USP30 by **MTX115325** using fluorescence polarization.

- Materials:
  - Recombinant human USP30 enzyme
  - Ubiquitin-rhodamine 110 substrate
  - Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
  - o MTX115325
  - 384-well black, low-volume plates
  - Plate reader capable of measuring fluorescence polarization
- Methodology:
  - Prepare a serial dilution of MTX115325 in DMSO, and then dilute in assay buffer.
  - Add 5 μL of the diluted MTX115325 or vehicle control to the wells of the 384-well plate.
  - Add 5 μL of recombinant USP30 enzyme (e.g., 10 nM final concentration) to each well.
  - Incubate at room temperature for 30 minutes.
  - $\circ$  Initiate the reaction by adding 10  $\mu L$  of ubiquitin-rhodamine 110 substrate (e.g., 50 nM final concentration).



- Read the fluorescence polarization signal at regular intervals (e.g., every 5 minutes for 60 minutes) using an appropriate plate reader.
- Calculate the percent inhibition and determine the IC50 value.
- 2. Western Blot for TOM20 Ubiquitination

This protocol details the detection of increased TOM20 ubiquitination in cells treated with MTX115325.

- · Materials:
  - HeLa or SH-SY5Y cells
  - MTX115325
  - Cell culture medium and reagents
  - Lysis buffer (RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and DUB inhibitors like NEM)
  - Primary antibodies: anti-TOM20, anti-ubiquitin
  - HRP-conjugated secondary antibodies
  - SDS-PAGE gels and Western blot equipment
- Methodology:
  - Plate cells and allow them to adhere overnight.
  - $\circ$  Treat cells with various concentrations of **MTX115325** (e.g., 0.01, 0.1, 1  $\mu$ M) or vehicle control for 90 minutes.[1]
  - Lyse the cells in ice-cold lysis buffer.
  - Determine protein concentration using a BCA assay.
  - Separate 20-30 μg of protein per lane on an SDS-PAGE gel.



- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Develop the blot using a chemiluminescent substrate and image the results. Look for higher molecular weight bands corresponding to ubiquitinated TOM20.
- 3. In Vivo Administration via Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of MTX115325 to mice.

- Materials:
  - MTX115325
  - Vehicle (e.g., 0.5% methylcellulose in water)
  - Mice (e.g., C57BL/6)
  - Oral gavage needles (20-22 gauge, ball-tipped)
  - Syringes
- Methodology:
  - Prepare the dosing solution of MTX115325 in the chosen vehicle. Ensure it is a homogenous suspension or solution.
  - Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).



- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
- Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.
- o Carefully remove the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress after the procedure.

## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of MTX115325 in promoting mitophagy.





Click to download full resolution via product page

Caption: General experimental workflows for MTX115325.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Best practices for long-term storage of MTX115325]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12387795#best-practices-for-long-term-storage-of-mtx115325]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com